molecular formula C17H19NO2 B336408 4-ethoxy-N-(4-methylbenzyl)benzamide

4-ethoxy-N-(4-methylbenzyl)benzamide

Cat. No.: B336408
M. Wt: 269.34 g/mol
InChI Key: XQIQDCMCGKEJDN-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(4-methylbenzyl)benzamide is a benzamide derivative characterized by an ethoxy group at the 4-position of the benzamide ring and a 4-methylbenzyl substituent attached to the nitrogen atom. Its molecular formula is C₁₇H₁₉NO₂, with an average molecular mass of 269.34 g/mol (monoisotopic mass: 269.141579) . This compound has been explored in medicinal and synthetic chemistry due to the versatility of the benzamide scaffold, which allows for structural modifications that influence physicochemical properties and biological activity.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-ethoxy-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C17H19NO2/c1-3-20-16-10-8-15(9-11-16)17(19)18-12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,18,19)

InChI Key

XQIQDCMCGKEJDN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

Table 1: Substituent Effects on Physical Properties
Compound Name Substituents (Benzamide Ring) N-Substituent Melting Point (°C) Yield (%) Key Reference
4-Ethoxy-N-(4-methylbenzyl)benzamide 4-Ethoxy 4-Methylbenzyl Not reported Not reported
2-Ethoxy-N-(4-methyl-2-propylimidazol-1-yl)benzamide 2-Ethoxy 4-Methyl-2-propylimidazolyl Not reported 48%
4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (AS-4370) 4-Amino-5-chloro-2-ethoxy 4-(4-Fluorobenzyl)morpholinylmethyl Not reported High activity
4-Amino-N-(α-methylbenzyl)benzamide (LY188544) 4-Amino α-Methylbenzyl Not reported Effective anticonvulsant

Key Observations :

  • Substituent Position : The position of the ethoxy group (e.g., 2- vs. 4-) impacts synthetic accessibility and biological activity. For example, 2-ethoxy derivatives (e.g., AS-4370) are associated with enhanced gastrokinetic activity .
  • N-Substituents : Bulky or electron-withdrawing groups (e.g., fluorobenzyl in AS-4370) enhance receptor binding or metabolic stability. The 4-methylbenzyl group in the target compound may balance lipophilicity and steric hindrance .

Key Observations :

  • Green Chemistry : Ultrasonic irradiation () reduces reaction times and improves yields for benzamide derivatives compared to conventional reflux .
  • Multi-Step Syntheses : Complex N-substituents (e.g., imidazolyl groups) require sequential reactions, as seen in , where cyclization with chloroacetone was pivotal .

Key Observations :

  • Fluorine Substituents : Fluorine in AS-4370 enhances binding to serotonin receptors, critical for gastrokinetic effects .
  • Stereochemical Effects : In LY188544, the R-isomer (LY188546) showed lower neurotoxicity despite similar anticonvulsant potency .
  • Methyl Group Limitations : demonstrates that 4-methyl substituents on benzamide rings fail to fill hydrophobic pockets in DNA gyrase, reducing activity .

Binding and Mechanistic Insights

  • Benzamide Fragments in Drug Design : highlights that benzamide moieties form critical hydrogen bonds (e.g., with C44 in SARS-CoV-2 3CLpro), enhancing binding occupancy .
  • Catalytic Effects: notes that 4-methylbenzyl alcohol can generate tolualdehyde as a byproduct in benzamide syntheses, necessitating co-catalysts like Ba(OTf)₂ for efficiency .

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